molecular formula C13H9FN2O B11878551 2-(2-Fluorophenyl)-4-methoxynicotinonitrile

2-(2-Fluorophenyl)-4-methoxynicotinonitrile

Cat. No.: B11878551
M. Wt: 228.22 g/mol
InChI Key: HARPXMUCBLSDCJ-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-4-methoxynicotinonitrile is an organic compound that belongs to the class of nicotinonitriles It features a fluorophenyl group and a methoxy group attached to a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-4-methoxynicotinonitrile can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-4-methoxynicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

2-(2-Fluorophenyl)-4-methoxynicotinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-4-methoxynicotinonitrile involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a fluorophenyl group and a methoxy group attached to a nicotinonitrile core. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C13H9FN2O

Molecular Weight

228.22 g/mol

IUPAC Name

2-(2-fluorophenyl)-4-methoxypyridine-3-carbonitrile

InChI

InChI=1S/C13H9FN2O/c1-17-12-6-7-16-13(10(12)8-15)9-4-2-3-5-11(9)14/h2-7H,1H3

InChI Key

HARPXMUCBLSDCJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC=C1)C2=CC=CC=C2F)C#N

Origin of Product

United States

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